molecular formula C4H8N2O2S B8670718 N-(2-cyanoethyl)methanesulfonamide

N-(2-cyanoethyl)methanesulfonamide

Cat. No. B8670718
M. Wt: 148.19 g/mol
InChI Key: DIDBZKDASZJEAR-UHFFFAOYSA-N
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Patent
US07214694B2

Procedure details

A solution of aminopropionitrile fumarate salt (6.0 g, 47 mmol) in 2M NaOH solution (40 ml) was stirred at room temperature for 15 minutes. The reaction mixture extracted with DCM (50 ml). The organic extract was dried over anhydrous Na2SO4 and filtered. The filtrate was treated pyridine (11 ml, 136 mmol) and methanesulphonyl chloride (3.9 ml, 50 mmol) and stirred under at nitrogen atmosphere for 18 hours. The solvent was removed under reduced pressure. The oil was dissolved in DCM and washed with 2M HCl (2×100 ml) and saturated NaHCO3 solution. All the product had been extracted into the aqueous washings. NaHCO3 solution was acidified with conc. HCl and combined with the other acidic washes. The aqueous washes were reduced to ˜50 ml in volume and extracted with EtOAc. The organic extract was evaporated under reduced pressure to afford the title compound as a pink oil (2.1 g, 30%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C/C(O)=O.N[CH:10]([CH3:13])[C:11]#[N:12].[N:14]1C=CC=CC=1.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>[OH-].[Na+]>[C:13]([CH2:10][CH2:11][NH:12][S:21]([CH3:20])(=[O:23])=[O:22])#[N:14] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.NC(C#N)C
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3.9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under at nitrogen atmosphere for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture extracted with DCM (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in DCM
WASH
Type
WASH
Details
washed with 2M HCl (2×100 ml) and saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
All the product had been extracted into the aqueous washings
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)CCNS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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